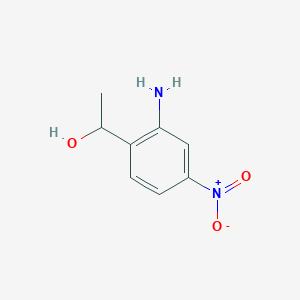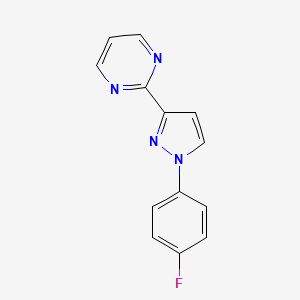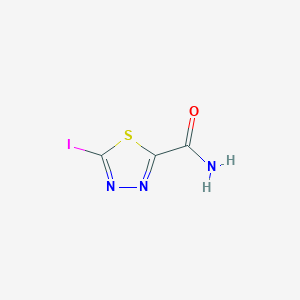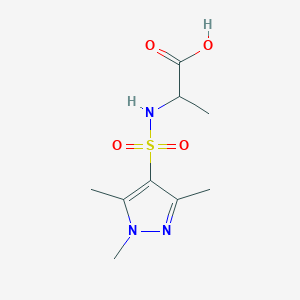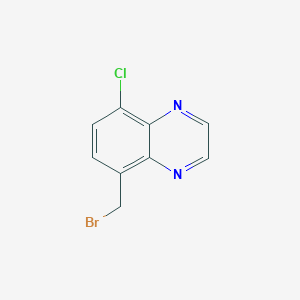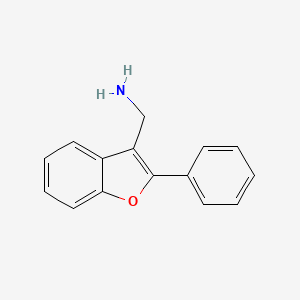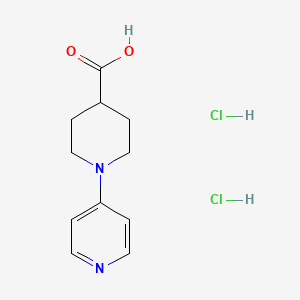![molecular formula C26H16N2O4 B13658248 5,5'-([2,2'-Bipyridine]-5,5'-diyl)diisophthalaldehyde](/img/structure/B13658248.png)
5,5'-([2,2'-Bipyridine]-5,5'-diyl)diisophthalaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-([2,2’-Bipyridine]-5,5’-diyl)diisophthalaldehyde: is a complex organic compound that features a bipyridine core substituted with isophthalaldehyde groups. This compound is of significant interest in the field of coordination chemistry due to its ability to form stable complexes with various metal ions. The presence of aldehyde groups makes it a versatile building block for the synthesis of more complex molecular structures.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-([2,2’-Bipyridine]-5,5’-diyl)diisophthalaldehyde typically involves the functionalization of a bipyridine core. One common method is the reaction of 5,5’-dibromo-2,2’-bipyridine with isophthalaldehyde under specific conditions. The reaction is often carried out in the presence of a base and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods: These methods often involve metal-catalyzed coupling reactions, which can be efficiently conducted on a multigram scale from inexpensive starting materials .
Chemical Reactions Analysis
Types of Reactions: 5,5’-([2,2’-Bipyridine]-5,5’-diyl)diisophthalaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to alcohols.
Substitution: The bipyridine core can participate in substitution reactions, particularly in the presence of metal catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Palladium-catalyzed coupling reactions, such as the Stille coupling, are frequently employed.
Major Products:
Oxidation: 5,5’-([2,2’-Bipyridine]-5,5’-diyl)diisophthalic acid.
Reduction: 5,5’-([2,2’-Bipyridine]-5,5’-diyl)diisophthal alcohol.
Substitution: Various substituted bipyridine derivatives, depending on the substituents introduced.
Scientific Research Applications
Chemistry: This compound is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes have applications in catalysis, materials science, and molecular electronics .
Biology and Medicine: In biological research, bipyridine derivatives are studied for their potential as therapeutic agents due to their ability to interact with metal ions in biological systems .
Mechanism of Action
The mechanism by which 5,5’-([2,2’-Bipyridine]-5,5’-diyl)diisophthalaldehyde exerts its effects is primarily through its ability to coordinate with metal ions. The bipyridine core provides two nitrogen atoms that can chelate metal ions, forming stable complexes. These complexes can then participate in various catalytic and electronic processes, depending on the metal ion and the specific application .
Comparison with Similar Compounds
5,5’-Dibromo-2,2’-bipyridine: A precursor in the synthesis of 5,5’-([2,2’-Bipyridine]-5,5’-diyl)diisophthalaldehyde.
2,2’-Bipyridine-5,5’-dicarboxylic acid: A related compound with carboxylic acid groups instead of aldehyde groups.
5,5’-Dimethyl-2,2’-bipyridine: A bipyridine derivative with methyl groups.
Uniqueness: The uniqueness of 5,5’-([2,2’-Bipyridine]-5,5’-diyl)diisophthalaldehyde lies in its combination of a bipyridine core with aldehyde functionalities, which allows it to participate in a wide range of chemical reactions and form diverse complexes with metal ions. This versatility makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C26H16N2O4 |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
5-[6-[5-(3,5-diformylphenyl)pyridin-2-yl]pyridin-3-yl]benzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C26H16N2O4/c29-13-17-5-18(14-30)8-23(7-17)21-1-3-25(27-11-21)26-4-2-22(12-28-26)24-9-19(15-31)6-20(10-24)16-32/h1-16H |
InChI Key |
IMDPTSHPTCIIMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C2=CC(=CC(=C2)C=O)C=O)C3=NC=C(C=C3)C4=CC(=CC(=C4)C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


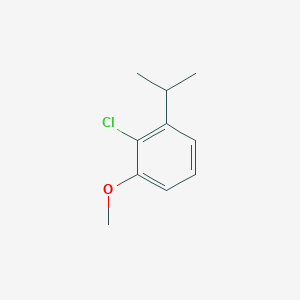
![2,6-dimethyl-N-[(oxolan-2-yl)methyl]cyclohexan-1-amine](/img/structure/B13658173.png)
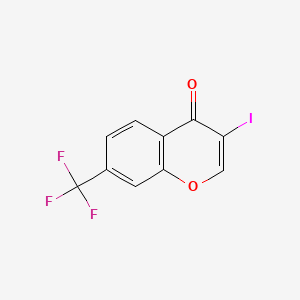

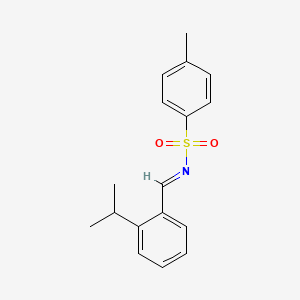
![4-Bromo-7-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13658193.png)
